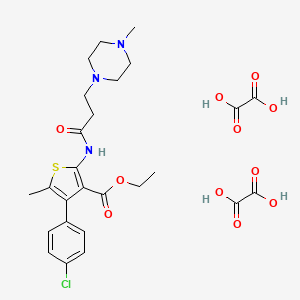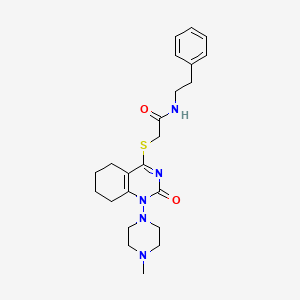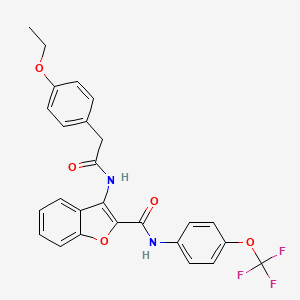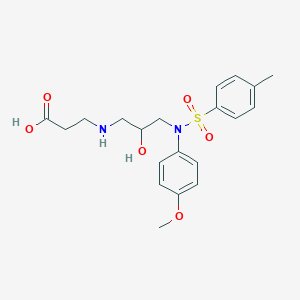
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C26H32ClN3O11S and its molecular weight is 630.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure Elucidation for Cytotoxic Agents
Thiophene derivatives have been synthesized and evaluated for their potential as anti-cancer agents. A study by Mohareb et al. (2016) highlights the design and synthesis of novel thiophene and benzothiophene derivatives, evaluated for their cytotoxic effects against tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer), compared to the reference control doxorubicin. These findings indicate the potential of thiophene derivatives in the development of new anti-proliferative agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Potential in Treating Inflammatory and Allergic Diseases
Another study focused on the synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis. These compounds, including derivatives with 4-arylpiperazin-1-yl residues, demonstrate potential for treating inflammatory and allergic diseases, atherosclerosis, and cancer. The research underscores the importance of structural modifications for enhancing biological activity, suggesting that similar strategies could be applied to thiophene derivatives for specific therapeutic applications (Landwehr et al., 2006).
Anticonvulsant Activity
Thiophene derivatives have also been evaluated for their anticonvulsant properties. Kulandasamy et al. (2009) synthesized a series of thiophene dicarbohydrazides with varying substitutions, demonstrating significant anticonvulsant activity in various seizure models. This research points to the potential of thiophene derivatives as templates for developing new anticonvulsant drugs (Kulandasamy, Adhikari, & Stables, 2009).
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S.2C2H2O4/c1-4-29-22(28)20-19(16-5-7-17(23)8-6-16)15(2)30-21(20)24-18(27)9-10-26-13-11-25(3)12-14-26;2*3-1(4)2(5)6/h5-8H,4,9-14H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSHUBYGDACXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid](/img/structure/B2866351.png)
![ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2866355.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2866356.png)
![N-(4-acetylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866357.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866359.png)

![5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2866364.png)


![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2866368.png)
![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2866369.png)
![2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide](/img/structure/B2866370.png)

